Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Overview
Description
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is a chemical compound with the CAS Number: 54840-30-1 . It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 .
Molecular Structure Analysis
The molecular structure of Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is represented by the linear formula: C14H17NO3 . This indicates that the molecule is composed of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate has a predicted boiling point of 324.1±27.0 °C and a predicted density of 1.128±0.06 g/cm3 . The pKa of the compound is predicted to be 13.17±0.70 .Scientific Research Applications
Synthesis and Medicinal Applications
Tert-butyl carbamates, including variants like tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate, are often synthesized for their potential medicinal properties. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate and similar compounds have shown significant results in the field of antiarrhythmic and hypotensive activity. The synthesis and evaluation of these compounds, as demonstrated by Chalina et al. (1998), indicate their potential in treating cardiovascular conditions (Chalina, Chakarova & Staneva, 1998).
Chemical Synthesis and Optimization
The synthesis process of tert-butyl carbamates is a key area of research. Yang et al. (2009) focused on the asymmetric Mannich reaction for synthesizing Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate. Their work highlights the importance of precise chemical reactions in creating specific carbamate structures for varied applications (Yang, Pan & List, 2009).
Intermediate in Biologically Active Compounds
Tert-butyl carbamates are often intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) described a method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, which is crucial in the production of compounds like omisertinib (AZD9291), a drug used in cancer therapy (Zhao, Guo, Lan & Xu, 2017).
In Organic Synthesis
The use of tert-butyl carbamates in organic synthesis is significant. Guinchard et al. (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a class of N-(Boc) nitrone equivalents, demonstrating their versatility as building blocks in organic synthesis (Guinchard, Vallée & Denis, 2005).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(4-prop-2-ynoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYMJYNHDBVDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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